N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride
Overview
Description
“N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C12H26Cl2N2O . It has a molecular weight of 285.25 g/mol . The IUPAC name for this compound is N-methyl-N-(oxan-4-ylmethyl)piperidin-4-amine;dihydrochloride .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C12H24N2O.2ClH/c1-14(12-2-6-13-7-3-12)10-11-4-8-15-9-5-11;;/h11-13H,2-10H2,1H3;2*1H
. The canonical SMILES string is CN(CC1CCOCC1)C2CCNCC2.Cl.Cl
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 285.25 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass of the compound is 284.1422188 g/mol . The topological polar surface area of the compound is 24.5 Ų .Scientific Research Applications
Synthesis and Applications in Heterocyclic Chemistry
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride plays a role in the synthesis of heterocyclic compounds. For instance, heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, which have applications in the preparation of heterocyclic α-amino acids, utilize similar structures in their synthesis. These compounds are used in the preparation of tripeptides, indicating their utility in peptide synthesis and potential pharmaceutical applications (Strässler, Linden, & Heimgartner, 1997).
Anticonvulsant Properties
Compounds structurally related to this compound have been explored for their anticonvulsant activities. New derivatives of kojic acid, including some with piperazine structures, have shown potential as anticonvulsant compounds in preclinical studies (Aytemir, Septioğlu, & Çalış, 2010).
Antimicrobial Activity
Derivatives of this compound have shown promise in antimicrobial research. For example, compounds like 2-imino-5-hydroxymethyl-8-methyl-2H-pyran[2,3-c]pyridine-3-carboxamides have demonstrated significant activity against bacterial or fungal strains, suggesting their potential in developing new antimicrobial agents (Zhuravel et al., 2005).
Neurological Applications
In the context of neurological research, related compounds have been used as Glycine Transporter 1 (GlyT1) inhibitors, indicating their potential role in treating neurological disorders. These inhibitors are important in regulating neurotransmitter levels in the brain and can be instrumental in managing conditions like schizophrenia and cognitive disorders (Yamamoto et al., 2016).
Properties
IUPAC Name |
N-methyl-N-(oxan-4-ylmethyl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-15(10-11-4-8-17-9-5-11)13(16)12-2-6-14-7-3-12;/h11-12,14H,2-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXJSBWUJRLAGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C(=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-17-7 | |
Record name | 4-Piperidinecarboxamide, N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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